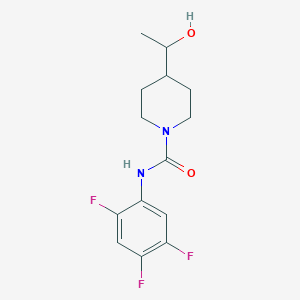![molecular formula C16H24N2O3 B6640110 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea, also known as HC-070, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. The compound was first synthesized by a team of researchers at the University of California, San Francisco in 2012. Since then, HC-070 has been the subject of extensive scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea works by inhibiting the activity of TRPM7, a protein that plays a critical role in cell proliferation and survival. TRPM7 is a calcium-permeable ion channel that is expressed in a variety of cell types, including cancer cells and immune cells. By inhibiting TRPM7, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea can block the influx of calcium ions into cells, which can disrupt cell signaling pathways and prevent cell proliferation.
Biochemical and Physiological Effects:
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been found to inhibit cell proliferation and induce apoptosis (cell death). In immune cells, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea is its specificity for TRPM7. Unlike other TRPM7 inhibitors, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea does not inhibit other ion channels or enzymes, which can reduce the risk of off-target effects. However, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, the synthesis of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea is complex and time-consuming, which can make it difficult to produce large quantities for preclinical and clinical studies.
Orientations Futures
There are several potential future directions for the research and development of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the compound. Another area of focus is the development of novel formulations of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea that can improve its bioavailability and pharmacokinetic properties. Additionally, further preclinical studies are needed to investigate the efficacy and safety of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea in vivo, which can provide a foundation for clinical trials in humans.
Méthodes De Synthèse
The synthesis of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea involves a multi-step process that starts with the reaction of cycloheptene with lithium diisopropylamide (LDA) to form a cycloheptenyllithium intermediate. This intermediate is then reacted with N,N-dimethylformamide (DMF) to form a cycloheptenone. The cycloheptenone is then converted to the corresponding alcohol using sodium borohydride (NaBH4). The final step involves the reaction of the alcohol with phenyl isocyanate to form 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea.
Applications De Recherche Scientifique
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been shown to have potential therapeutic applications in a variety of diseases, including cancer, HIV, and autoimmune disorders. In preclinical studies, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been found to inhibit the activity of a protein called TRPM7, which plays a critical role in cell proliferation and survival. By inhibiting TRPM7, 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has the potential to stop the growth of cancer cells and prevent the progression of HIV.
Propriétés
IUPAC Name |
1-[(1-hydroxycycloheptyl)methyl]-3-phenylmethoxyurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-15(18-21-12-14-8-4-3-5-9-14)17-13-16(20)10-6-1-2-7-11-16/h3-5,8-9,20H,1-2,6-7,10-13H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKUASRZWWRECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)NOCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)
![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)

![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6640133.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)